

Spectroscopic and Biological Profile of 2,3,2'',3''-Tetrahydrochnaflavone: A Technical Guide

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Compound of Interest

Compound Name: 2,3,2'',3''-Tetrahydrochnaflavone

Cat. No.: B12323119

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,2'',3''-Tetrahydrochnaflavone is a naturally occurring biflavonoid that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols for acquiring this data are also presented, alongside an exploration of its known biological effects, particularly its cytotoxic activity against murine lymphocytic leukemia cells.

Spectroscopic Data

The structural elucidation of **2,3,2'',3''-Tetrahydrochnaflavone** has been accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data of **2,3,2'',3''-Tetrahydrochnaflavone**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz	Assignment
Data not available in the searched resources.			

Table 2: ^{13}C NMR Spectroscopic Data of **2,3,2'',3''-Tetrahydrochnaflavone**

Chemical Shift (δ) ppm	Assignment
Data not available in the searched resources.	

Note: While the use of ^1H and ^{13}C NMR for the structural determination of **2,3,2'',3''-Tetrahydrochnaflavone** is documented, the specific chemical shift and coupling constant values are not explicitly provided in the available literature. Researchers are advised to consult the primary literature from the total synthesis or isolation studies for detailed spectral assignments.^{[1][2]}

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for **2,3,2'',3''-Tetrahydrochnaflavone**

m/z	Interpretation
Data not available in the searched resources.	

Note: High-resolution mass spectrometry is typically employed to confirm the molecular formula of the compound. The fragmentation pattern can provide valuable information about the connectivity of the flavonoid units.

Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Spectroscopy Data for **2,3,2'',3''-Tetrahydrochnaflavone**

Wavenumber (cm ⁻¹)	Functional Group Assignment
Data not available in the searched resources.	

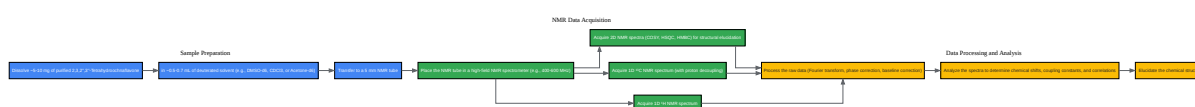
Note: The IR spectrum of **2,3,2'',3''-Tetrahydrochnaflavone** is expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups, consistent with its biflavonoid structure.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for biflavonoids like **2,3,2'',3''-Tetrahydrochnaflavone**. Specific parameters may need to be optimized based on the instrumentation and sample purity.

NMR Spectroscopy

A detailed workflow for the NMR analysis of a flavonoid compound is outlined below.



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NMR Experimental Workflow

Mass Spectrometry

The following diagram illustrates a typical workflow for the mass spectrometric analysis of a flavonoid.

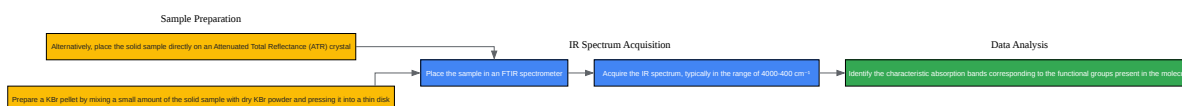


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Mass Spectrometry Experimental Workflow

Infrared Spectroscopy

The workflow for obtaining an IR spectrum is depicted below.



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Infrared Spectroscopy Experimental Workflow

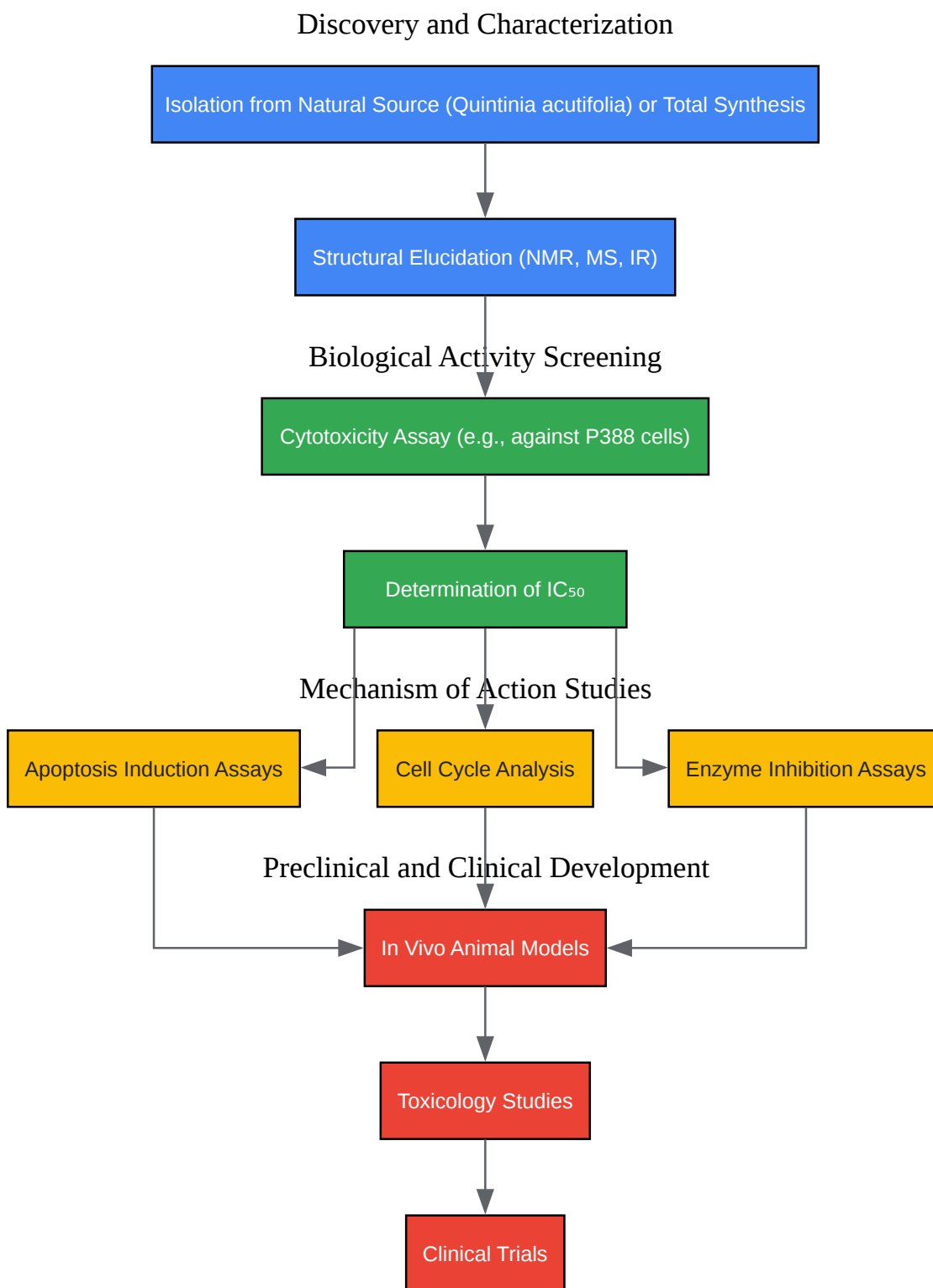
Biological Activity and Signaling Pathways

2,3,2'',3''-Tetrahydrochnaflavone has been shown to exhibit cytotoxic activity against P388 murine lymphocytic leukemia cells, with a reported IC₅₀ value of 8.2 µg/mL.[3][4] This finding suggests potential for this compound in the development of anticancer agents. Biflavonoids as

a class are known to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and antiviral activities.^[1]

The precise signaling pathways through which **2,3,2'',3''-Tetrahydroochnaflavone** exerts its cytotoxic effects have not been extensively elucidated in the reviewed literature. However, the general mechanisms of action for cytotoxic flavonoids often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation and survival.

The logical relationship for investigating the anticancer potential of a natural product like **2,3,2'',3''-Tetrahydroochnaflavone** is illustrated in the following diagram.



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Anticancer Drug Discovery Pathway

Conclusion

This technical guide has summarized the available spectroscopic information for **2,3,2'',3''-Tetrahydroochnaflavone** and provided standardized protocols for data acquisition. While the cytotoxic properties of this biflavonoid are noted, further research is required to fully elucidate its spectroscopic characteristics and to explore the specific molecular mechanisms underlying its biological activity. The information and workflows presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

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- To cite this document: BenchChem. [Spectroscopic and Biological Profile of 2,3,2'',3''-Tetrahydroochnaflavone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12323119#spectroscopic-data-nmr-ms-ir-of-2-3-2-3-tetrahydroochnaflavone]

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